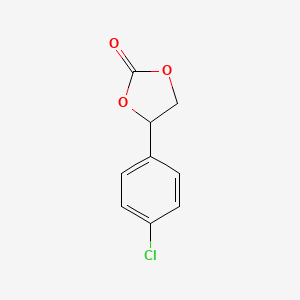
4-(4-Chlorophenyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of dioxolanes, which are five-membered cyclic ethers containing two oxygen atoms.
- The compound features a chlorophenyl group (4-chlorophenyl) attached to a dioxolane ring.
- Its structure is shown below:
Structure:OC(C1C(C(C(C1O)O)O)O)C2=CC=C(C2)Cl
4-(4-Chlorophenyl)-1,3-dioxolan-2-one: is a chemical compound with the molecular formula CHClO.
Preparation Methods
Synthetic Routes: The synthesis of 4-(4-chlorophenyl)-1,3-dioxolan-2-one can be achieved through various methods, including cyclization reactions involving chlorophenyl-substituted precursors.
Industrial Production: While there isn’t a specific industrial-scale production method, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: 4-(4-Chlorophenyl)-1,3-dioxolan-2-one can undergo various reactions
Common Reagents and Conditions: Alkali hydroxides (e.g., NaOH) are used for hydrolysis. Nucleophiles (e.g., amines) can replace the chlorine atom.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating potential bioactivity or pharmacological effects.
Industry: Limited applications due to its specialized structure.
Mechanism of Action
Notable Mechanism: Unfortunately, detailed information on its mechanism of action is scarce in the literature.
Targets and Pathways: Further research is needed to elucidate its biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other dioxolanes, such as fenvalerate (a pesticide) and sulphenone , share structural similarities
Uniqueness: The chlorophenyl substitution in 4-(4-chlorophenyl)-1,3-dioxolan-2-one sets it apart from related compounds.
Remember that this compound’s applications and properties are still an active area of research, and further investigations may reveal additional insights
Properties
CAS No. |
122606-55-7 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2 |
InChI Key |
ZPRQKRGNDGAETC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
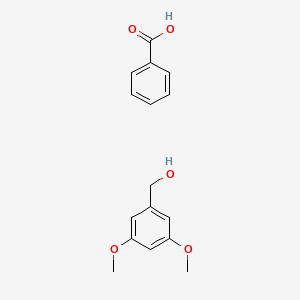
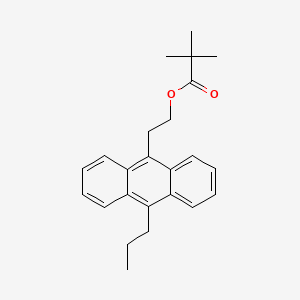
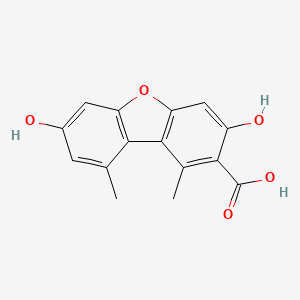
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
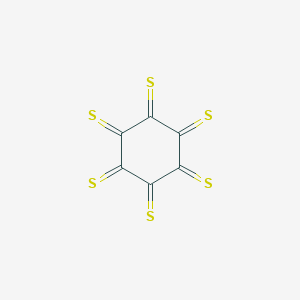

![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)

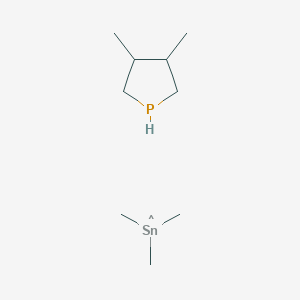
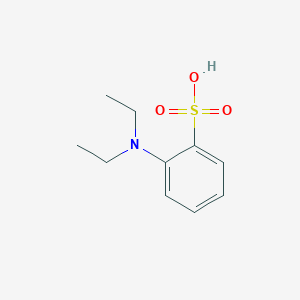
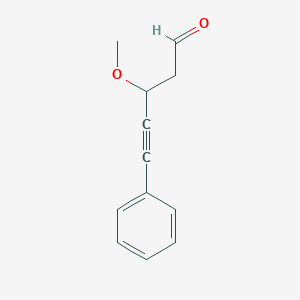
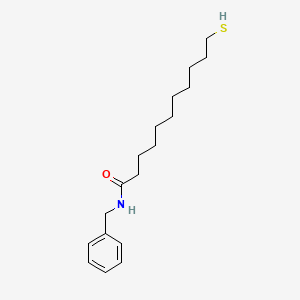
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
